molecular formula C21H29NO3S B2767060 N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 1903611-43-7

N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B2767060
CAS RN: 1903611-43-7
M. Wt: 375.53
InChI Key: BXLBYIMZPNZMCM-UHFFFAOYSA-N
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Description

“N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is a complex organic compound. It likely contains a benzene ring, given the “benzene” in its name, and several different functional groups attached to it, including an ethoxy group, a methyl group, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the various functional groups, and possibly some form of catalysis . The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring would likely form the core of the molecule, with the various functional groups attached to it in specific positions . The exact structure would depend on the specific synthesis pathway used .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. These could include electrophilic aromatic substitution reactions, in which an electrophile replaces one of the hydrogen atoms on the benzene ring . Other possible reactions could involve the functional groups attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the environment in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is highly reactive or toxic, it could pose a risk to health and safety . Proper handling and disposal procedures would be necessary to mitigate these risks .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

N-benzyl-2-ethoxy-N-ethyl-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S/c1-6-22(15-18-11-9-8-10-12-18)26(23,24)21-14-19(16(3)4)17(5)13-20(21)25-7-2/h8-14,16H,6-7,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBYIMZPNZMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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